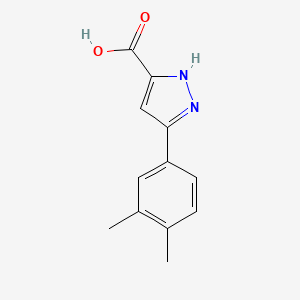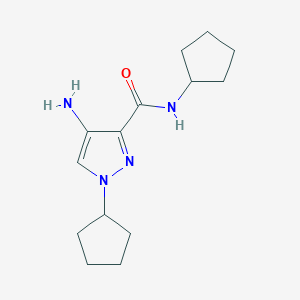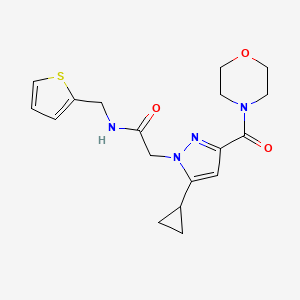![molecular formula C17H24N2O2 B2645409 tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1431868-59-5](/img/structure/B2645409.png)
tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 . It is related to “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate”, which has a molecular weight of 486.57 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its related compounds. For example, “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate” is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Bifunctional Compounds
This compound serves as a versatile precursor for creating novel compounds. For example, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound that allows selective derivation on its cyclobutane and azetidine rings. This process opens pathways to accessing chemical spaces complementary to those accessible through piperidine systems, highlighting its utility in synthesizing novel chemical entities (M. J. Meyers et al., 2009).
Advancements in Drug Discovery
The tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate scaffold has found applications in drug discovery. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the potential of spirocyclic compounds in creating new therapeutics. These scaffolds, derived from four-membered-ring ketones, showcase the compound's role in generating novel structures for pharmaceutical research (Bohdan A. Chalyk et al., 2017).
Contribution to Synthetic Methodology
In addition to its applications in drug discovery, this compound contributes to the development of new synthetic methodologies. Burkhard and Carreira (2008) reported a scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate for piperazine. This work highlights the compound's utility in organic synthesis, particularly in arene amination reactions, further expanding the toolkit available for chemical synthesis (Johannes A. Burkhard & E. Carreira, 2008).
Enabling Constrained Peptide Synthesis
Furthermore, the compound and its derivatives have been used in the synthesis of constrained peptides. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides. These compounds, including derivatives of this compound, serve as constrained surrogates for dipeptides, demonstrating the compound's role in peptide synthesis and molecular modeling (M. M. Fernandez et al., 2002).
Exploration of Molecular Structure
The exploration of molecular structure and symmetry is another area of application. Dong et al. (1999) reported on the crystal structure of a related compound, showcasing its mirror symmetry and conformational features. This study not only provides insights into the structural aspects of these spirocyclic compounds but also underscores their potential in material science and molecular engineering (Yongkwan Dong et al., 1999).
Mécanisme D'action
Orientations Futures
The future directions for the study of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. This could lead to a better understanding of its properties and potential applications .
Propriétés
IUPAC Name |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBYNAPMSILAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2645331.png)

![3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645334.png)
![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)


![Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate](/img/structure/B2645343.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2645345.png)

